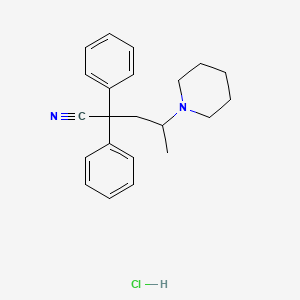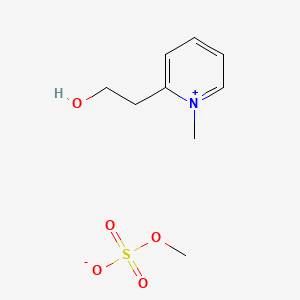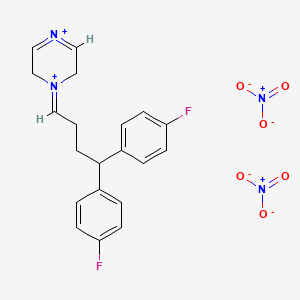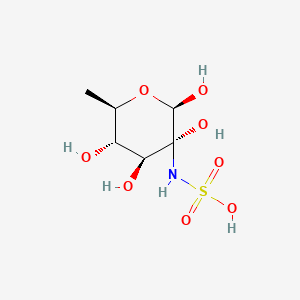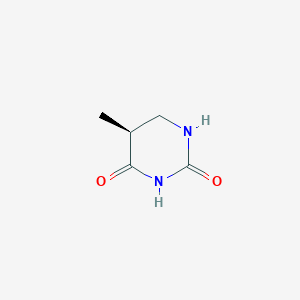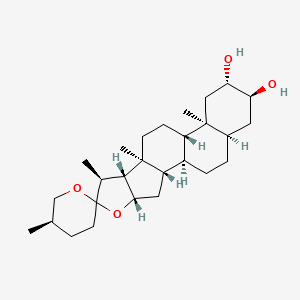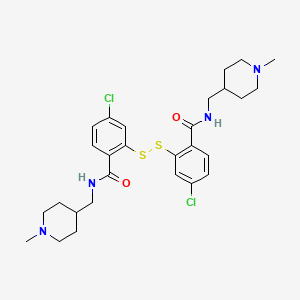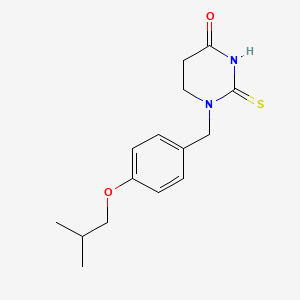
3-(3,7,7-Trimethylbicyclo(4.1.0)hept-2-ylidene)propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its rich rose geranium woody sandalwood odor . This compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one with a suitable nitrile source under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted nitriles .
Wissenschaftliche Forschungsanwendungen
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,7,7-Trimethylbicyclo[4.1.0]hept-3-ylidene)propiononitrile: This compound has a similar structure but differs in the position of the double bond.
3-(3,7,7-Trimethylbicyclo[4.1.0]hept-2-ylidene)propiononitrile: Another similar compound with slight variations in the molecular structure.
Uniqueness
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile is unique due to its specific odor profile and its applications in various fields. Its chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
68804-01-3 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
(3E)-3-(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanylidene)propanenitrile |
InChI |
InChI=1S/C13H19N/c1-9-6-7-11-12(13(11,2)3)10(9)5-4-8-14/h5,9,11-12H,4,6-7H2,1-3H3/b10-5+ |
InChI-Schlüssel |
QPHPMTHPQCNHIQ-BJMVGYQFSA-N |
Isomerische SMILES |
CC\1CCC2C(/C1=C/CC#N)C2(C)C |
Kanonische SMILES |
CC1CCC2C(C1=CCC#N)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

